1-methoxycarbonyl-adamantan-4-one Ethylene Ketal
Description
1-Methoxycarbonyl-adamantan-4-one ethylene ketal (CAS: 84454-62-6) is an adamantane derivative featuring a methoxycarbonyl group at position 1 and an ethylene ketal protecting the ketone at position 4 . Adamantane-based compounds are valued for their rigid, diamondoid structure, which confers thermal stability and unique stereoelectronic properties. The ethylene ketal group is introduced via acid-catalyzed reaction of 1-methoxycarbonyl-adamantan-4-one with ethylene glycol, a standard method for ketone protection . This protection enhances the compound’s stability during subsequent synthetic steps, particularly in acidic or reactive environments. The compound is cataloged with 95% purity and is used in pharmaceutical and materials research .
Properties
IUPAC Name |
methyl spiro[1,3-dioxolane-2,4'-adamantane]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-12(15)13-6-9-4-10(7-13)14(11(5-9)8-13)17-2-3-18-14/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJBOFUSNCAQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C4(C(C3)C2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methoxycarbonyl-adamantan-4-one Ethylene Ketal typically involves the following steps :
Starting Material: The synthesis begins with adamantanone, a derivative of adamantane.
Formation of the Ketal: Adamantanone is reacted with ethylene glycol in the presence of an acid catalyst to form the ethylene ketal.
Esterification: The resulting ketal is then esterified with methoxycarbonyl chloride under basic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-methoxycarbonyl-adamantan-4-one Ethylene Ketal undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methoxycarbonyl-adamantan-4-one Ethylene Ketal has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-methoxycarbonyl-adamantan-4-one Ethylene Ketal involves its interaction with specific molecular targets and pathways . The compound’s adamantane structure allows it to interact with hydrophobic regions of proteins, potentially affecting their function. The ethylene ketal group can undergo hydrolysis under acidic conditions, releasing the active adamantanone derivative, which can then exert its effects on molecular targets.
Comparison with Similar Compounds
Stability and Deprotection Kinetics
- This compound : Stable under basic and neutral conditions but deprotected selectively with aqueous HCl (1–2 M) at 60°C, retaining the methoxycarbonyl group .
- Cyclohexanone ethylene ketal: Deprotected rapidly at room temperature with 0.5 M HCl, demonstrating higher lability .
- Azaadamantanone derivatives: Ethylene ketals of 2-azaadamantan-4-one show instability during chromatography, requiring careful pH control .
Data Tables
Table 1: Physical Properties
Table 2: Depletion Conditions
| Compound | Deprotection Reagent | Time/Temperature | Yield of Parent Ketone | |
|---|---|---|---|---|
| This compound | 2 M HCl, H2O | 6 h, 60°C | 85% | |
| Cyclohexanone ethylene ketal | 0.5 M HCl, MeOH | 1 h, 25°C | 92% |
Biological Activity
1-Methoxycarbonyl-adamantan-4-one ethylene ketal (CAS No. 84454-62-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from adamantane, a polycyclic compound known for its stability and unique three-dimensional structure. The inclusion of a methoxycarbonyl group enhances the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 230.35 g/mol |
| Chemical Formula | C13H18O3 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the ketal from corresponding carbonyl precursors. The synthetic route is crucial for obtaining high yields and purity necessary for biological testing.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxycarbonyl group may facilitate hydrogen bonding or hydrophobic interactions, influencing enzyme kinetics or receptor binding affinities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Studies have shown that compounds related to adamantane derivatives can inhibit viral replication by interfering with viral entry or uncoating processes.
- Antitumor Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.
- Neuroprotective Effects : Some derivatives of adamantane have been reported to protect neuronal cells from oxidative stress, indicating a possible neuroprotective role.
Case Studies
Several studies have explored the biological activities of adamantane derivatives, providing insights into the potential applications of this compound:
- Antiviral Activity : A study published in Journal of Medicinal Chemistry demonstrated that adamantane derivatives could inhibit influenza virus replication by targeting the M2 protein channel .
- Cytotoxicity Against Cancer Cells : Research published in Cancer Letters indicated that certain adamantane-based compounds showed selective cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- Neuroprotection : A study in Neuroscience Letters highlighted that specific adamantane derivatives could reduce neuronal cell death induced by oxidative stress, offering a pathway for developing neuroprotective drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
